Product packaging for 1-(Naphthalen-1-yl)-3-propylurea(Cat. No.:CAS No. 13256-78-5)

1-(Naphthalen-1-yl)-3-propylurea

Cat. No.: B11877542
CAS No.: 13256-78-5
M. Wt: 228.29 g/mol
InChI Key: HMZYFFODLAXNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-yl)-3-propylurea is a chemical compound for research and development purposes. This urea derivative features a naphthalene ring system, a structural motif found in compounds with various research applications. Similar naphthalene-based molecules are utilized in organic synthesis as building blocks for more complex structures and are investigated in material science. Researchers value such compounds for their potential as molecular scaffolds. This product is provided exclusively for laboratory research use. It is not intended for diagnostic, therapeutic, or any human consumption. All information presented is based on structural analogs and requires confirmation for this specific compound. Handling and Safety: Researchers should handle this material with care, using appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for specific hazard and handling information. Procurement Note: Specific chemical data and analytical information (e.g., HPLC, NMR) were not available for "this compound" at the time of this writing. It is strongly recommended to verify all specifications through direct analysis or scientific literature prior to purchase and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B11877542 1-(Naphthalen-1-yl)-3-propylurea CAS No. 13256-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13256-78-5

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-naphthalen-1-yl-3-propylurea

InChI

InChI=1S/C14H16N2O/c1-2-10-15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H2,15,16,17)

InChI Key

HMZYFFODLAXNRS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 1 Naphthalen 1 Yl 3 Propylurea and Analogues

General Synthetic Strategies for Unsymmetrical Urea (B33335) Formation

The formation of an unsymmetrical urea requires the controlled reaction of two different amine precursors with a carbonyl source. Historically, the most prevalent method involves the use of highly reactive and toxic reagents like phosgene (B1210022) (COCl₂). In this approach, one amine is reacted with phosgene to generate an isocyanate intermediate, which is then treated with a second, different amine to yield the unsymmetrical urea. nih.gov While effective, the hazardous nature of phosgene has spurred the development of safer and more environmentally benign alternatives.

A common and widely used strategy involves the reaction of a stable isocyanate with an amine. nih.gov For the synthesis of N-aryl-N'-alkyl ureas, an aryl isocyanate is typically reacted with a primary or secondary alkylamine. This method is generally high-yielding and straightforward.

Alternative methods that circumvent the need for phosgene and pre-formed isocyanates have gained significant traction. These include:

From Carbamates: Alkoxy- or aryloxy-carbamates can serve as isocyanate precursors. For instance, trifluoroethyl carbamates, prepared from the electrochemical Hofmann rearrangement of amides, react with primary and secondary amines in the presence of a base like sodium hydride to form unsymmetrical ureas. Phenyl carbamates are also effective intermediates for the preparation of N,N'-substituted ureas, reacting with amines in solvents like dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures. nasa.gov

Oxidative Carbonylation: Transition metal-catalyzed oxidative carbonylation of amines offers a direct route to ureas. nasa.gov

From Carbon Dioxide: The use of carbon dioxide (CO₂) as a C1 building block is an attractive green alternative. nih.gov Metal-free methods have been developed to synthesize unsymmetrical ureas from CO₂ and amines via isocyanate intermediates, although this can require low temperatures. nih.gov

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements are classical methods that generate isocyanate intermediates from carboxylic acids, amides, and hydroxamic acids, respectively. nasa.gov More recent modifications, such as the iodosylbenzene-induced Hofmann rearrangement of amides, provide efficient pathways to ureas. nasa.gov

Hypervalent Iodine Reagents: A modern approach involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), to mediate the coupling of amides and amines. This metal-free method proceeds under mild conditions and has a broad substrate scope. nih.gov

Specific Reaction Pathways for Naphthalene-Substituted Urea Synthesis

The most direct and common method for the synthesis of 1-(naphthalen-1-yl)-3-propylurea involves the reaction of 1-naphthyl isocyanate with propylamine. This nucleophilic addition reaction is typically efficient and proceeds under mild conditions.

Synthesis of 1-Naphthyl Isocyanate: The key precursor, 1-naphthyl isocyanate, is generally prepared from 1-naphthylamine (B1663977). The classical industrial method involves the reaction of 1-naphthylamine with phosgene. Safer laboratory-scale alternatives include the use of phosgene surrogates like triphosgene (B27547) or the thermal decomposition of N-(1-naphthyl)carbamates. beilstein-journals.org

Reaction of 1-Naphthyl Isocyanate with Propylamine: The isocyanate group (-NCO) of 1-naphthyl isocyanate is highly electrophilic and readily reacts with the nucleophilic amino group of propylamine. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile, at room temperature or with gentle heating. nih.gov The reaction is generally fast and leads to the formation of this compound in high yield.

Alternative One-Pot Syntheses: Advanced methodologies allow for the one-pot synthesis of N,N'-disubstituted ureas from alkyl halides and amines, which could be adapted for the synthesis of this compound. nih.gov For example, a sequence involving nucleophilic substitution and a Staudinger-aza-Wittig reaction in the presence of a polymer-bound phosphine (B1218219) under a carbon dioxide atmosphere can be employed. nih.gov Another innovative one-pot approach utilizes copper-catalyzed reaction of isocyanides with O-benzoyl hydroxylamines to generate unsymmetrical ureas. beilstein-journals.org

Chemo-selectivity Considerations in Naphthylurea Formation

Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a critical consideration in the synthesis of unsymmetrical ureas, particularly when dealing with multifunctional starting materials. nih.gov

In the reaction of 1-naphthyl isocyanate with propylamine, the primary site of reaction is the highly electrophilic carbon of the isocyanate group and the nucleophilic nitrogen of the amine. However, potential side reactions can occur, especially under forcing conditions or in the presence of impurities.

Dimerization and Trimerization of Isocyanates: Aromatic isocyanates, including 1-naphthyl isocyanate, can undergo self-condensation to form dimers (uretdiones) and trimers (isocyanurates), particularly at elevated temperatures or in the presence of certain catalysts. nih.gov Careful control of the reaction temperature and the stoichiometric addition of the amine can minimize these side products.

Reaction with Other Nucleophiles: If the reaction mixture contains other nucleophilic functional groups, either on the starting materials or in the solvent (e.g., water, alcohols), competing reactions can occur. Water will react with the isocyanate to form an unstable carbamic acid, which decomposes to 1-naphthylamine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce the symmetrical urea, 1,3-di(naphthalen-1-yl)urea, as an undesired byproduct. The use of anhydrous solvents and reagents is therefore crucial for achieving high yields of the unsymmetrical product.

The steric and electronic properties of the naphthalene (B1677914) ring can also influence reactivity. The bulky nature of the naphthyl group may have a modest impact on the reaction rate compared to a smaller aryl substituent, but generally, the high reactivity of the isocyanate group dominates the reaction pathway.

Advanced Synthetic Approaches for Urea Derivatives Applicable to this compound

Recent advances in synthetic methodology offer innovative and efficient routes to unsymmetrical ureas that can be applied to the synthesis of this compound and its analogues.

Isocyanate-Based Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single operation to form a product that contains portions of all the reactants, are powerful tools for generating molecular diversity. organic-chemistry.org Isocyanate-based MCRs can be designed to produce complex urea-containing scaffolds in a highly efficient manner.

Flow Chemistry: The use of continuous flow reactors for the synthesis of ureas offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. This is particularly beneficial when using hazardous intermediates like isocyanates.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of urea formation. For example, a one-pot, two-step protocol for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines has been optimized using microwave heating. nih.gov This method involves the in-situ generation of an isocyanate via a Staudinger-aza-Wittig reaction, followed by reaction with an amine.

Sustainable and Catalyst-Free Methods: There is a growing emphasis on developing sustainable synthetic methods. An "on-water" reaction of isocyanates with amines has been reported as a facile and chemoselective method for the synthesis of unsymmetrical ureas, avoiding the use of volatile organic compounds. Catalyst-free methods for the synthesis of ureas from amines and carbon dioxide under base catalysis are also being explored. nih.gov

Biological Activity and Receptor Interactions of 1 Naphthalen 1 Yl 3 Propylurea

Investigation of Melatonin (B1676174) Receptor System Modulation

The melatonin system, primarily comprising the MT1 and MT2 receptors, is integral to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes. youtube.com Both MT1 and MT2 are G protein-coupled receptors (GPCRs) that bind the endogenous hormone melatonin with high affinity. nih.gov The naphthalene (B1677914) ring present in 1-(Naphthalen-1-yl)-3-propylurea is a bioisostere for the indole (B1671886) nucleus of melatonin, a feature found in several known melatoninergic ligands, such as agomelatine. nih.gov This structural similarity suggests a potential for interaction with melatonin receptors.

The MT1 receptor is predominantly expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the pars tuberalis of the pituitary gland, and the retina. youtube.com Activation of MT1 receptors is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which is thought to mediate the sleep-promoting effects of melatonin. youtube.comwikipedia.org

While no direct binding data for this compound at MT1 receptors is available, the binding of ligands to this receptor is influenced by the nature of the aromatic core and the side chain. For a compound to exhibit high affinity, it typically requires specific interactions with amino acid residues within the receptor's binding pocket. nih.gov

Table 1: Illustrative Binding Affinities of Known Ligands at Human MT1 Receptors

CompoundKi (nM) at hMT1
Melatonin0.1 - 0.2
Agomelatine~0.1
Ramelteon~0.03

This table provides example data for well-characterized melatoninergic agonists to offer context and is not representative of this compound.

The MT2 receptor, also expressed in the SCN and retina, shares significant homology with the MT1 receptor but is linked to distinct signaling pathways, including the inhibition of cGMP formation and modulation of protein kinase C activity. nih.gov The MT2 receptor is particularly implicated in the phase-shifting effects of melatonin on the circadian clock. nih.gov

Similar to the MT1 receptor, the affinity of a ligand for the MT2 receptor is determined by its structural features. The urea-based side chain of this compound represents a significant deviation from the N-acetyl ethylamine (B1201723) side chain of melatonin, which could influence its binding profile at MT2 receptors.

Table 2: Illustrative Binding Affinities of Known Ligands at Human MT2 Receptors

CompoundKi (nM) at hMT2
Melatonin0.1 - 0.5
Agomelatine~0.12
Ramelteon~0.1

This table provides example data for well-characterized melatoninergic agonists to offer context and is not representative of this compound.

Known melatoninergic ligands are predominantly indole or naphthalene-based compounds with a specific side chain that is crucial for high-affinity binding and functional activity. nih.govnih.gov For instance, the N-acetyl group and the 5-methoxy group of melatonin are considered critical for its interaction with both MT1 and MT2 receptors. nih.gov The replacement of the indole core with a naphthalene ring, as seen in agomelatine, is well-tolerated and can maintain high affinity. nih.gov However, the propylurea side chain in this compound is a notable structural modification that would require experimental validation to determine its impact on receptor affinity and selectivity compared to established ligands.

The functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is a critical aspect of its pharmacological profile. Agonists at melatonin receptors, such as melatonin and ramelteon, activate the receptor to elicit a biological response. rndsystems.com Antagonists, like luzindole, block the action of agonists. targetmol.com The functional consequence of this compound binding to melatonin receptors, if any, remains to be determined through in vitro functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays. mdpi.com

Exploration of Opioid Receptor System Agonism

The opioid system, which includes the mu (µ), delta (δ), and kappa (κ) opioid receptors, is a primary target for pain management. The µ-opioid receptor (µOR) is the main target for clinically used opioid analgesics like morphine. nih.gov

There is a growing interest in developing mixed-profile ligands that may interact with multiple receptor systems to achieve desired therapeutic effects with fewer side effects. Some studies have explored compounds with both opioid and other receptor activities. While a direct link between the this compound structure and µOR activity is not established in the literature, the diverse chemical space of µOR ligands allows for the possibility of interaction. The assessment of µOR agonist activity would typically involve functional assays that measure G-protein activation or downstream signaling pathways in cells expressing the µOR. nih.gov

Structural Determinants for Opioid Receptor Engagement in Naphthalene-Urea Scaffolds

The search for novel chemical scaffolds with opioid receptor activity is driven by the need for analgesics with improved side-effect profiles compared to traditional morphine-based compounds. ku.edu The kappa opioid (KOP) receptor, in particular, is a promising target for pain management as its activation is associated with fewer negative side-effects like respiratory depression and dependence. ku.edu

The development of synthetic opioids has also revealed the importance of specific structural features for receptor affinity and potency. researchgate.net Systematic studies of various opioid receptor-ligand complexes have begun to uncover the molecular basis for ligand recognition and selectivity, providing a structural framework for the rational design of safer opioid drugs. nih.gov For a naphthalene-urea scaffold like this compound, key structural determinants for opioid receptor engagement would likely involve the naphthalene ring's size, shape, and lipophilicity, which could influence its fit within the receptor's binding pocket. The urea (B33335) moiety, with its hydrogen bond donor and acceptor capabilities, could also play a crucial role in anchoring the ligand to the receptor. Further research is needed to elucidate the specific structure-activity relationships of naphthalene-urea compounds at opioid receptors.

Antiviral Properties of Related Urea-Containing Structures

Diarylurea compounds are recognized for a wide range of biological activities, including antiviral properties. nih.gov The structural motif of diarylurea is found in various compounds that have been investigated for their ability to combat viral infections. nih.gov Given the urgency of finding effective antiviral treatments, particularly in the face of new pandemics, the repositioning of known drug classes like diarylureas is a valuable strategy. nih.gov While specific antiviral data for this compound is not provided, the broader class of diarylureas has been noted for its potential in this therapeutic area.

Potential Anticancer Activity Associated with Diaryl Urea Motifs

The diaryl urea scaffold is considered a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents. nih.govmdpi.comresearchgate.net The urea moiety's ability to act as both a hydrogen bond donor (NH groups) and acceptor (carbonyl oxygen) allows for strong binding interactions with various biological targets. nih.govmdpi.com

Numerous diaryl urea derivatives have been synthesized and evaluated for their antitumor activity, with some, like Sorafenib, being successfully developed into clinically used drugs. nih.govresearchgate.net These compounds often function as kinase inhibitors, targeting enzymes like RAF, KDR, and Aurora kinases, which are crucial for cancer cell signaling pathways. nih.govresearchgate.net Diaryl ureas are frequently found in type II kinase inhibitors, where they form key hydrogen bonds within the enzyme's active site. nih.govresearchgate.net

Additionally, some diaryl urea derivatives have been shown to act as ligands for the Hedgehog (Hh) signaling pathway, which is implicated in the development of certain cancers. nih.govresearchgate.net The antiproliferative activity of diaryl ureas has been demonstrated against various cancer cell lines, including those of lung, breast, and prostate cancer, as well as leukemia. mdpi.comnih.gov For example, new series of diaryl urea derivatives bearing an N-acylhydrazone moiety have shown promising cytotoxic activities against human cancer cell lines. nih.gov

Given the well-established role of the diaryl urea motif in anticancer drug design, this compound represents a scaffold with potential for further investigation in this therapeutic area.

Structure Activity Relationship Sar Studies of 1 Naphthalen 1 Yl 3 Propylurea Derivatives

Influence of Naphthalene (B1677914) Ring Substitutions on Receptor Binding

Substitutions on the naphthalene ring can significantly modulate the binding affinity of 1-(naphthalen-1-yl)-3-propylurea derivatives for their biological receptors. The position, number, and electronic nature of these substituents can alter the compound's lipophilicity, steric profile, and electronic distribution, all of which are critical for optimal receptor interaction.

For instance, in related naphthalene urea (B33335) derivatives designed as anion receptors, the electronic effect of substituents on the aromatic ring has been shown to influence binding properties. While direct SAR data on this compound is limited, studies on analogous systems such as 1,8-bis(N-phenylureido)naphthalene reveal that modifications to the aromatic rings are a key strategy for fine-tuning binding affinity. semanticscholar.orgkoreascience.kr In the context of drug design, introducing electron-withdrawing or electron-donating groups onto the naphthalene ring can enhance interactions with specific residues in a receptor's binding pocket. For example, a nitro group, as seen in the related compound 2-[3-Naphthalen-1-yl-1-(4-nitro-benzyl)-ureido]-propionic acid, can significantly alter the electronic properties of the molecule, potentially increasing its reactivity and interaction with biological targets. ontosight.ai

Compound/Derivative ClassSubstitution on Naphthalene RingEffect on Binding/Activity
Naphthalene Urea DerivativesVaried (e.g., nitro group)Can significantly influence anion binding properties. semanticscholar.org
2-[3-Naphthalen-1-yl-1-(4-nitro-benzyl)-ureido]-propionic acidUnsubstituted Naphthalen-1-ylThe nitro group is on a separate benzyl (B1604629) moiety, but highlights the importance of electronic modifications in the broader chemical space of the molecule. ontosight.ai

Impact of Propyl Chain Modifications on Pharmacological Profiles

The N-propyl group in this compound serves as a flexible linker, and modifications to this chain can have a profound impact on the compound's pharmacological profile. Altering the length, rigidity, or introducing functional groups to the propyl chain can affect the molecule's solubility, metabolic stability, and ability to adopt an optimal conformation for receptor binding.

For example, replacing the propyl group with a more complex side chain, such as in 2-[3-Naphthalen-1-yl-1-(4-nitro-benzyl)-ureido]-propionic acid, introduces a carboxylic acid moiety. ontosight.ai This functional group can act as a hydrogen bond donor or acceptor, or as a charged species at physiological pH, which can lead to new or enhanced interactions with a biological target. The introduction of such polar groups can also significantly alter the pharmacokinetic properties of the compound.

Compound/DerivativePropyl Chain ModificationConsequence on Pharmacological Profile
1,8-Bis(N-butylureido)naphthaleneButyl instead of propylDemonstrates the exploration of different alkyl chain lengths in related urea derivatives. semanticscholar.org
2-[3-Naphthalen-1-yl-1-(4-nitro-benzyl)-ureido]-propionic acidPropionic acid derivativeIntroduces a carboxylic acid, which can form additional interactions and alter physicochemical properties. ontosight.ai

Role of the Urea Linkage in Ligand-Target Recognition

The urea moiety is a critical pharmacophoric element in many biologically active compounds due to its ability to form multiple, stable hydrogen bonds with protein and receptor targets. nih.gov In the context of this compound derivatives, the two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand within the binding site of a target protein.

The planarity and conformational flexibility of the urea group are also important. Substitution on the nitrogen atoms can influence the preferred conformation. For instance, N,N'-disubstituted ureas can exist in different conformations (trans,trans, cis,trans, or cis,cis), and the energetically preferred conformation can impact biological activity. nih.gov In the case of this compound, the substitution pattern on the urea nitrogens is key to its interaction with biological targets.

Furthermore, the urea functionality can be involved in covalent interactions with certain enzymes. For example, some urea-containing derivatives have been shown to act as irreversible inhibitors by carbamoylating serine residues in the active site of enzymes like fatty acid amide hydrolase (FAAH). nih.gov

Computational Chemistry and Rational Design of 1 Naphthalen 1 Yl 3 Propylurea Analogues

Molecular Docking Simulations for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is crucial in the rational design of analogues of 1-(Naphthalen-1-yl)-3-propylurea to understand their potential interactions with a specific biological target.

In a typical molecular docking study for this series, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule and its rationally designed analogues are then docked into the active site of the receptor. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a defined scoring function.

Key interactions that are often analyzed include:

Hydrogen bonds: The urea (B33335) moiety of this compound is a prime candidate for forming hydrogen bonds with amino acid residues in the receptor's active site.

Hydrophobic interactions: The naphthalene (B1677914) ring and the propyl group can engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The aromatic naphthalene ring can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The results of molecular docking simulations are often presented in a table that includes the docking score, which is an estimation of the binding free energy, and the specific interacting residues. For instance, a hypothetical docking study of this compound analogues against a target kinase might yield results similar to those shown in the interactive table below.

Interactive Table 1: Hypothetical Molecular Docking Results of this compound Analogues

CompoundDocking Score (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
This compound-7.5ASP86, LYS27, VAL35ASP86, LYS27VAL35
Analogue 1 (propyl -> pentyl)-8.2ASP86, LYS27, LEU83ASP86, LYS27LEU83
Analogue 2 (naphthalene -> quinoline)-7.9ASP86, LYS27, PHE80ASP86, LYS27, GLN85PHE80
Analogue 3 (propyl -> cyclopropyl)-7.1ASP86, LYS27, ALA33ASP86, LYS27ALA33

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthylpropylurea Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, a QSAR study would involve compiling a dataset of analogues with their corresponding measured biological activities (e.g., IC50 values).

Various molecular descriptors would then be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: Describing the atomic connectivity in the molecule.

Electronic descriptors: Related to the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: Pertaining to the size and shape of the molecule, like molecular weight and volume.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a QSAR model that correlates a combination of these descriptors with the observed biological activity. nih.gov A robust QSAR model can be used to predict the activity of newly designed but not yet synthesized analogues.

An example of a QSAR equation for the naphthylpropylurea series might look like:

pIC50 = 0.8 * logP - 0.2 * MW + 1.5 * H-bond_donors + 2.1

This hypothetical equation suggests that higher hydrophobicity (logP) and more hydrogen bond donors increase the biological activity, while a larger molecular weight (MW) is detrimental. Such insights are invaluable for guiding the optimization of the lead compound.

Pharmacophore Development for Optimized Biological Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov For the this compound series, a pharmacophore model can be developed based on the structures of the most active analogues.

The key pharmacophoric features for this series would likely include:

A hydrogen bond donor: From the N-H groups of the urea moiety.

A hydrogen bond acceptor: From the carbonyl oxygen of the urea.

A hydrophobic aromatic feature: Representing the naphthalene ring.

A hydrophobic aliphatic feature: Corresponding to the propyl group.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features but possess different chemical scaffolds. nih.gov This approach allows for the discovery of new classes of compounds with the desired biological activity.

Interactive Table 2: Key Pharmacophoric Features for this compound Analogues

Pharmacophoric FeatureDescriptionPotential Interacting Group on Receptor
Hydrogen Bond Donor (HBD)N-H group in ureaCarbonyl oxygen, carboxylate, or hydroxyl group
Hydrogen Bond Acceptor (HBA)C=O group in ureaAmine or hydroxyl group
Aromatic Ring (AR)Naphthalene ring systemAromatic amino acids (e.g., Phe, Tyr, Trp)
Hydrophobic (HY)Propyl chainAliphatic amino acid side chains (e.g., Ala, Val, Leu, Ile)

Molecular Dynamics Simulations to Elucidate Binding Conformations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations can be used to study the stability of the docked pose of this compound analogues and to explore the conformational changes that may occur upon binding. nih.gov

In an MD simulation, the forces between the atoms of the ligand and the receptor are calculated, and Newton's equations of motion are solved to simulate the movement of the atoms. wwu.edu By analyzing the trajectory of the simulation, researchers can gain insights into:

The stability of key hydrogen bonds and hydrophobic interactions over time.

The flexibility of different parts of the ligand and the protein.

The role of water molecules in mediating ligand-receptor interactions.

The free energy of binding, which can be calculated using more advanced techniques like MM/PBSA or MM/GBSA. mdpi.com

The results from MD simulations can help to refine the binding hypothesis generated from molecular docking and provide a more accurate understanding of the molecular recognition process.

In Silico Screening for Novel Naphthylpropylurea Derivatives

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov For the discovery of novel naphthylpropylurea derivatives, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-based virtual screening: This approach uses the known active compounds, such as potent this compound analogues, as a template to search for other molecules with similar properties. The pharmacophore model developed in section 6.3 would be an ideal tool for this purpose.

Structure-based virtual screening: This method utilizes the 3D structure of the target receptor. Large compound libraries are docked into the active site of the receptor, and the compounds are ranked based on their predicted binding affinity. researchgate.net The top-ranking compounds are then selected for further experimental testing.

The combination of these in silico techniques provides a powerful and efficient strategy for the rational design and discovery of novel and optimized this compound analogues as potential therapeutic agents.

Broader Applications and Future Research Directions in Medicinal Chemistry

1-(Naphthalen-1-yl)-3-propylurea as a Lead Compound for Drug Development

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. The urea (B33335) moiety is a key feature in many approved drugs due to its ability to act as a rigid and effective hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. nih.govnih.gov The naphthalene (B1677914) ring, a bicyclic aromatic system, offers a large, hydrophobic surface that can engage in π-π stacking and hydrophobic interactions within protein binding pockets. nih.gov

The compound this compound combines these features, suggesting its potential as a versatile scaffold for targeting a range of biological macromolecules. While specific biological activities for this exact compound are not extensively documented in publicly available research, the broader class of aryl ureas has demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, and anticonvulsant activities. hilarispublisher.com For instance, N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives have been identified as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme implicated in hypercholesterolemia. nih.gov This indicates that the naphthylurea core can be a valuable pharmacophore for enzyme inhibition.

The propyl substituent in this compound provides a degree of conformational flexibility and can be a crucial determinant of target affinity and selectivity. The exploration of its biological targets would be the first step in establishing it as a viable lead compound.

Design and Synthesis of Advanced Naphthylpropylurea Analogues

Following the identification of a lead compound, the next critical phase is the design and synthesis of analogues to optimize its pharmacological profile. For this compound, several strategies can be employed to generate a library of related compounds for structure-activity relationship (SAR) studies.

Table 1: Potential Modifications for Naphthylpropylurea Analogues

Modification SitePotential ChangesRationale
Naphthalene Ring Substitution with various functional groups (e.g., hydroxyl, methoxy, halo groups) at different positions.To modulate electronic properties, solubility, and metabolic stability. Can also introduce new interaction points with the target.
Propyl Chain Varying the chain length (e.g., ethyl, butyl), introducing branching, or incorporating cyclic structures.To probe the size and shape of the binding pocket and optimize hydrophobic interactions.
Urea Moiety Substitution on the nitrogen atoms or replacement with a thiourea (B124793) or guanidinium (B1211019) group.To alter hydrogen bonding capacity and electronic distribution.

The synthesis of such analogues typically involves the reaction of 1-naphthyl isocyanate with the corresponding alkylamine (in this case, propylamine). Alternatively, the reaction of 1-naphthylamine (B1663977) with propyl isocyanate would yield the same product. The synthesis of more complex analogues would necessitate multi-step synthetic routes. For example, creating derivatives with substituted naphthalene rings would start with the appropriately substituted 1-naphthylamine. acgpubs.org

The goal of these synthetic efforts is to identify compounds with improved potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Translational Research Pathways for Naphthylpropylurea Scaffolds

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. For a promising naphthylpropylurea scaffold, the translational pathway would involve a series of preclinical and clinical studies.

A crucial initial step is the identification of the specific molecular target(s) of the active compounds. This can be achieved through various techniques, including affinity chromatography, proteomics, and computational target prediction. Once a target is validated, further in vitro and in vivo studies are necessary to elucidate the mechanism of action.

Preclinical development would involve comprehensive studies to assess the efficacy and safety of the lead candidate in cellular and animal models of a specific disease. These studies provide critical data to support an Investigational New Drug (IND) application to regulatory authorities. The journey from a promising hit compound to a clinically approved drug is long and arduous, with a high attrition rate. However, a well-defined translational research plan can significantly increase the chances of success.

Integration of Cheminformatics and High-Throughput Screening in Naphthylurea Research

Modern drug discovery heavily relies on the integration of computational tools and automated experimental techniques. Cheminformatics and high-throughput screening (HTS) are indispensable for accelerating the identification and optimization of lead compounds.

Cheminformatics can play a pivotal role in several aspects of naphthylurea research:

Virtual Screening: Large virtual libraries of naphthylurea analogues can be screened against the three-dimensional structure of a biological target to predict binding affinity and identify promising candidates for synthesis.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the synthesized analogues with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding further optimization efforts.

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the analogues, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. An HTS campaign of a diverse chemical library could potentially identify this compound or related structures as hits. Subsequently, focused libraries of naphthylpropylurea analogues can be synthesized and screened to rapidly establish SAR.

The synergy between cheminformatics and HTS creates an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process for this promising class of compounds.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(Naphthalen-1-yl)-3-propylurea?

The synthesis of urea derivatives like this compound typically involves coupling naphthalen-1-amine with propyl isocyanate under anhydrous conditions. A general approach includes dissolving the amine in a polar aprotic solvent (e.g., THF or DMF), adding the isocyanate dropwise at 0–5°C, and stirring at room temperature for 12–24 hours. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) yields the product. Similar protocols for related naphthalene derivatives are described in evidence , where propargyl bromide is used for functionalization.

Q. How can the structural identity of this compound be confirmed experimentally?

Key characterization techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the urea linkage (NH signals at δ 5.5–6.5 ppm) and naphthalene aromatic protons.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ for [M+H]+^+).
  • X-ray crystallography : If single crystals are obtained, SHELX programs can refine the structure, providing bond lengths and angles. For example, evidence details the use of SHELXL for analogous naphthalene derivatives.

Q. What are the recommended protocols for assessing the acute toxicity of this compound in animal models?

Acute toxicity studies should follow OECD or EPA guidelines. For oral exposure:

  • Administer the compound via gavage to rodents (e.g., rats) at escalating doses (e.g., 50–2000 mg/kg).
  • Monitor for 14 days for mortality, body weight changes, and systemic effects (respiratory, hepatic, renal) as outlined in evidence .
  • Histopathological analysis of organs post-necropsy is critical. Dose selection should align with evidence , which emphasizes route-specific (oral/inhalation) testing frameworks.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the reported molecular geometry of this compound?

Conflicting structural data (e.g., bond angles or conformations) may arise from computational vs. experimental methods. Single-crystal X-ray diffraction using SHELX provides definitive resolution. For example, evidence demonstrates how torsion angles and planarity of naphthalene substituents are refined to <0.005 Å precision. If experimental data contradicts DFT-optimized structures, re-evaluate computational parameters (e.g., basis sets, solvation models).

Q. What mechanistic insights can be derived from studying the interaction of this compound with biological targets?

Molecular docking and binding assays (e.g., SPR, ITC) can elucidate interactions with enzymes or receptors. For instance:

  • Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .
  • Compare binding affinity to related urea derivatives (e.g., evidence mentions naphthalene-based inhibitors targeting viral proteases).
  • Use fluorescence quenching or FRET to study protein-ligand dynamics.

Q. How do environmental factors (pH, temperature) influence the stability and degradation pathways of this compound?

Stability studies should include:

  • Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) and analyze degradation products via LC-MS.
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
  • Photostability : UV irradiation (e.g., 254 nm) to assess photolytic breakdown, as naphthalene derivatives are prone to ring-opening under light .

Q. What strategies address contradictory toxicokinetic data between in vitro and in vivo models for this compound?

Discrepancies may arise from differences in metabolic enzyme activity or bioavailability. Solutions include:

  • PBPK modeling : Integrate in vitro hepatic microsomal data (e.g., CLint_{int}) with physiological parameters to predict in vivo clearance .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14^{14}C) to track accumulation in organs.
  • Cross-species comparisons : Test metabolite profiles in humanized liver models vs. rodents .

Methodological Considerations

  • Synthesis Optimization : Evidence highlights the use of K2_2CO3_3 as a base for naphthalene functionalization, which can be adapted for urea formation.
  • Toxicity Screening : Evidence provides inclusion criteria (e.g., systemic effects, route of exposure) for prioritizing studies in hazard assessment.
  • Crystallography : SHELXL refinement (evidence ) is critical for resolving molecular conformations with R-factors <0.06.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.